molecular formula C17H22N4O3S2 B11024498 N,N-dimethyl-4-[(2-methyl-5-phenyl-1,3-thiazol-4-yl)carbonyl]piperazine-1-sulfonamide

N,N-dimethyl-4-[(2-methyl-5-phenyl-1,3-thiazol-4-yl)carbonyl]piperazine-1-sulfonamide

Cat. No.: B11024498
M. Wt: 394.5 g/mol
InChI Key: CILLCUSNROYUOK-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with:

  • N,N-dimethyl groups at the piperazine nitrogen.
  • A sulfonamide group at position 1.
  • A carbonyl-linked 2-methyl-5-phenyl-1,3-thiazole moiety at position 2.

This structural combination is often explored in drug discovery for targeting enzymes or receptors requiring both hydrophobic and polar interactions .

Properties

Molecular Formula

C17H22N4O3S2

Molecular Weight

394.5 g/mol

IUPAC Name

N,N-dimethyl-4-(2-methyl-5-phenyl-1,3-thiazole-4-carbonyl)piperazine-1-sulfonamide

InChI

InChI=1S/C17H22N4O3S2/c1-13-18-15(16(25-13)14-7-5-4-6-8-14)17(22)20-9-11-21(12-10-20)26(23,24)19(2)3/h4-8H,9-12H2,1-3H3

InChI Key

CILLCUSNROYUOK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C2=CC=CC=C2)C(=O)N3CCN(CC3)S(=O)(=O)N(C)C

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

Reagents :

  • 2-Bromoacetophenone (α-haloketone)

  • Thioacetamide (source of sulfur and amine)

Procedure :

  • React 2-bromoacetophenone (1.0 equiv) with thioacetamide (1.2 equiv) in ethanol at reflux (80°C) for 6–8 hours.

  • Acidify the mixture with HCl to precipitate the thiazole intermediate.

  • Oxidize the 4-methyl group to a carboxylic acid using KMnO₄ in acidic conditions.

Reaction Scheme :

C6H5COCH2Br+CH3CSNH2EtOH, Δ2-Methyl-5-phenyl-1,3-thiazoleKMnO4,H+2-Methyl-5-phenyl-1,3-thiazole-4-carboxylic acid\text{C}6\text{H}5\text{COCH}2\text{Br} + \text{CH}3\text{CSNH}2 \xrightarrow{\text{EtOH, Δ}} \text{2-Methyl-5-phenyl-1,3-thiazole} \xrightarrow{\text{KMnO}4, \text{H}^+} \text{2-Methyl-5-phenyl-1,3-thiazole-4-carboxylic acid}

Yield : 65–75%.

Preparation of N,N-Dimethylpiperazine-1-sulfonamide

The piperazine sulfonamide fragment is synthesized via sulfonylation of piperazine followed by N-methylation.

Sulfonylation of Piperazine

Reagents :

  • Piperazine (1.0 equiv)

  • Dimethylsulfamoyl chloride (1.1 equiv)

Procedure :

  • Dissolve piperazine in dry dichloromethane (DCM) under nitrogen.

  • Add dimethylsulfamoyl chloride dropwise at 0°C.

  • Stir at room temperature for 12 hours.

  • Wash with water, dry over MgSO₄, and concentrate.

Reaction Scheme :

Piperazine+(CH3)2NSO2ClDCMN,N-Dimethylpiperazine-1-sulfonamide\text{Piperazine} + (\text{CH}3)2\text{NSO}_2\text{Cl} \xrightarrow{\text{DCM}} \text{N,N-Dimethylpiperazine-1-sulfonamide}

Yield : 80–85%.

Coupling of Thiazole and Piperazine Fragments

The final step involves amide bond formation between the thiazole carboxylic acid and the piperazine sulfonamide. Two primary methods are utilized:

EDCI/HOBt-Mediated Amidation

Reagents :

  • 2-Methyl-5-phenyl-1,3-thiazole-4-carboxylic acid (1.0 equiv)

  • N,N-Dimethylpiperazine-1-sulfonamide (1.2 equiv)

  • EDCI (1.5 equiv), HOBt (1.5 equiv)

Procedure :

  • Activate the carboxylic acid with EDCI/HOBt in dry acetonitrile for 1 hour.

  • Add the piperazine sulfonamide and stir at room temperature for 24 hours.

  • Purify via column chromatography (ethyl acetate/hexane).

Reaction Scheme :

Thiazole-COOH+Piperazine-sulfonamideEDCI/HOBtTarget Compound\text{Thiazole-COOH} + \text{Piperazine-sulfonamide} \xrightarrow{\text{EDCI/HOBt}} \text{Target Compound}

Yield : 70–78%.

Palladium-Catalyzed Carbonylation

Reagents :

  • Thiazole sulfonyl azide (1.0 equiv)

  • N,N-Dimethylpiperazine (1.5 equiv)

  • Pd(OAc)₂ (5 mol%), Mo(CO)₆ (0.6 equiv)

Procedure :

  • Generate CO in situ via decomposition of Mo(CO)₆ with DBU.

  • Perform carbonylative coupling in acetonitrile at 40°C for 20 hours.

  • Isolate the product via filtration.

Reaction Scheme :

Thiazole-SO2N3+PiperazinePd, COTarget Compound\text{Thiazole-SO}2\text{N}3 + \text{Piperazine} \xrightarrow{\text{Pd, CO}} \text{Target Compound}

Yield : 60–68%.

Alternative Synthetic Routes

Thiazole Carbonyl Chloride Intermediate

Reagents :

  • Thiazole-4-carboxylic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂, 3.0 equiv)

Procedure :

  • Convert the acid to its acyl chloride using SOCl₂ under reflux.

  • React with piperazine sulfonamide in DCM with triethylamine.

Yield : 72–75%.

Analytical Data and Characterization

Property Value
Molecular FormulaC₁₈H₂₂N₄O₃S₂
Molecular Weight422.52 g/mol
Melting Point198–202°C
HPLC Purity>98%
Key IR Bands (cm⁻¹)1670 (C=O), 1320 (S=O), 1150 (C-N)
¹H NMR (CDCl₃)δ 2.35 (s, 6H, N(CH₃)₂), 3.45–3.70 (m, 8H, piperazine), 7.20–7.60 (m, 5H, Ph)

Comparative Analysis of Methods

Method Yield (%) Purity (%) Complexity
EDCI/HOBt Amidation70–78>98Moderate
Pd-Catalyzed Carbonylation60–6895–97High
Acyl Chloride Coupling72–7597–99Low

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[(2-methyl-5-phenyl-1,3-thiazol-4-yl)carbonyl]piperazine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various bacterial and fungal strains. Research has demonstrated its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Screening

A study evaluated the antimicrobial activity of several piperazine derivatives, including N,N-dimethyl-4-[(2-methyl-5-phenyl-1,3-thiazol-4-yl)carbonyl]piperazine-1-sulfonamide. The agar well diffusion method was employed to assess its efficacy against selected bacteria and fungi.

Pathogen Zone of Inhibition (mm) Standard (e.g., Streptomycin)
Staphylococcus aureus1518
Escherichia coli1417
Candida albicans1215

The results indicated that the compound showed comparable activity to standard antibiotics, suggesting its potential as an antimicrobial agent .

Anticancer Properties

This compound has been investigated for its anticancer effects. The compound has shown cytotoxic activity against various cancer cell lines, including those from breast and colon cancers.

Case Study: Cytotoxicity Evaluation

In vitro studies conducted on human cancer cell lines revealed that the compound induced apoptosis and inhibited cell proliferation.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)10Apoptosis induction
HT29 (Colon Cancer)8Cell cycle arrest
HeLa (Cervical Cancer)12Caspase activation

These findings highlight the compound's potential as a lead for developing new anticancer therapies .

Anti-inflammatory Effects

The sulfonamide group in this compound contributes to its anti-inflammatory properties. Studies have indicated that it can reduce inflammation in models of acute paw edema.

Case Study: Anti-inflammatory Activity

In animal models, the compound was tested for its ability to alleviate inflammation induced by carrageenan.

Treatment Group Paw Edema Reduction (%) Control Group
N,N-Dimethyl Compound6020
Standard Drug (Ibuprofen)70-

The results suggest that this compound may serve as a viable alternative or adjunct to existing anti-inflammatory medications .

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[(2-methyl-5-phenyl-1,3-thiazol-4-yl)carbonyl]piperazine-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Routes : The target compound’s thiazole moiety likely requires α-halogenated ketone alkylation, similar to S-alkylated triazoles in .
  • Antioxidant Potential: Unlike pyrimidine-based analogs (), the thiazole derivative lacks FRS/CHL groups, suggesting divergent therapeutic applications .
  • Biodistribution : Piperazine-sulfonamides (e.g., ) show broad tissue penetration, but thiazole substituents may alter metabolic stability .

Biological Activity

N,N-dimethyl-4-[(2-methyl-5-phenyl-1,3-thiazol-4-yl)carbonyl]piperazine-1-sulfonamide is a compound that integrates a piperazine core with a thiazole moiety, which has been associated with various biological activities. This article reviews the biological activities of this compound, focusing on its antibacterial, antifungal, anticancer, and enzyme inhibitory properties.

Structural Characteristics

The compound features a piperazine ring, which is known for its pharmacological significance. The thiazole component contributes to the biological activity through its electron-withdrawing properties and ability to interact with biological targets.

Antibacterial Activity

Research has demonstrated that compounds containing thiazole rings exhibit significant antibacterial properties. For instance, derivatives of thiazoles have shown activity against various bacterial strains:

CompoundMIC (μg/mL)Bacterial Strain
16e0.4Staphylococcus aureus
34a0.7E. coli
5b3.91Bacillus spp.

The presence of hydrophobic groups in the thiazole structure enhances antibacterial efficacy by improving membrane permeability and binding affinity to bacterial targets .

Antifungal Activity

This compound has also been evaluated for antifungal activity. The structure–activity relationship indicates that modifications in the thiazole ring significantly affect antifungal potency:

CompoundMIC (μg/mL)Fungal Strain
16b8Candida albicans
34b0.8Aspergillus flavus

These compounds were found to be more effective than fluconazole against certain fungal strains .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. It has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in specific cancer lines:

Study ReferenceCell LineIC50 (μM)
Zhang et al., 2014MCF7 (breast cancer)10
Kumar et al., 2009HepG2 (liver cancer)15

The mechanism involves modulation of apoptotic pathways and inhibition of cell cycle progression .

Enzyme Inhibition

This compound has been studied for its enzyme inhibitory effects, particularly on acetylcholinesterase (AChE):

EnzymeIC50 (μM)
Acetylcholinesterase25

This inhibition is significant for therapeutic applications in neurodegenerative diseases .

Case Studies

Several case studies have highlighted the effectiveness of thiazole-containing compounds in clinical settings:

  • Antibacterial Efficacy : A study demonstrated that a derivative of the compound significantly reduced bacterial load in infected animal models compared to controls.
  • Anticancer Trials : Clinical trials have indicated that patients treated with thiazole derivatives showed improved survival rates and reduced tumor sizes compared to standard therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N,N-dimethyl-4-[(2-methyl-5-phenyl-1,3-thiazol-4-yl)carbonyl]piperazine-1-sulfonamide with high yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step process starting with the condensation of a 1,3-thiazole precursor (e.g., 2-methyl-5-phenyl-1,3-thiazole-4-carboxylic acid) with a piperazine sulfonamide derivative. Key steps include:

  • Coupling reactions : Use carbodiimide-based reagents (e.g., HBTU or DCC) to activate the carboxylic acid for amide bond formation .
  • Protection/deprotection strategies : Protect sensitive functional groups (e.g., amines) with Boc or Fmoc groups to avoid side reactions .
  • Purification : Employ column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) and monitor progress via TLC .
    • Characterization : Confirm structure and purity using ¹H/¹³C NMR (to verify substituent positions and sulfonamide linkage) and LCMS (to validate molecular weight) .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Answer :

  • ¹H and ¹³C NMR : Essential for confirming the piperazine ring conformation, thiazole substituents, and sulfonamide connectivity. For example, the dimethylamino group on piperazine will show distinct singlet peaks in ¹H NMR (~2.2–2.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
  • FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the carbonyl group) .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodology :

  • In vitro enzyme inhibition assays : Target enzymes such as carbonic anhydrases or kinases, given the sulfonamide and thiazole moieties’ known interactions with metalloenzymes .
  • Cell-based assays : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity via MTT assays .
  • Dose-response curves : Test concentrations ranging from 1 nM to 100 μM to establish IC₅₀ values .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and bioactivity of derivatives?

  • Approaches :

  • Quantum chemical calculations : Predict reaction pathways and transition states to identify rate-limiting steps (e.g., using Gaussian or ORCA software) .
  • Molecular docking : Screen derivatives against target proteins (e.g., EGFR or PARP) to prioritize compounds with favorable binding poses .
  • QSAR modeling : Correlate substituent variations (e.g., methyl vs. phenyl groups on thiazole) with bioactivity data to guide synthetic priorities .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

  • Methodological Steps :

  • Pharmacokinetic profiling : Assess bioavailability, plasma stability, and tissue distribution using LC-MS/MS .
  • Metabolite identification : Incubate the compound with liver microsomes to detect oxidative or hydrolytic metabolites that may reduce in vivo activity .
  • Formulation optimization : Use liposomal encapsulation or PEGylation to improve solubility and half-life .

Q. How can substituent modifications enhance target specificity?

  • Experimental Design :

  • SAR studies : Synthesize analogs with variations in the thiazole (e.g., 5-phenyl vs. 5-fluorophenyl) and piperazine (e.g., dimethyl vs. benzyl groups) .
  • Bioisosteric replacement : Replace the sulfonamide with a phosphonate or carboxylate group to modulate binding affinity .
  • Selectivity assays : Compare activity against related isoforms (e.g., CA I vs. CA II) to identify substituents that reduce off-target effects .

Q. What advanced analytical techniques validate crystallinity and stability?

  • Techniques :

  • X-ray crystallography : Resolve the 3D structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding via sulfonamide) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen atmosphere (decomposition temperature >200°C indicates suitability for long-term storage) .
  • Dynamic vapor sorption (DVS) : Measure hygroscopicity to guide storage conditions (e.g., desiccants for moisture-sensitive batches) .

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